

N-tert-Butylacrylamide (CAS 107-58-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *t*-Butylacrylamide

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For Researchers, Scientists, and Drug Development Professionals

N-tert-**Butylacrylamide** (NTBA) is a mono-substituted acrylamide monomer notable for its temperature-responsive characteristics and the hydrophobic nature imparted by its bulky tert-butyl group. These properties have positioned NTBA as a valuable building block in the synthesis of smart polymers with applications spanning drug delivery, tissue engineering, and various industrial processes. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of NTBA, with a focus on experimental protocols and the underlying mechanisms of its functionality.

Core Properties of N-tert-Butylacrylamide

N-tert-**Butylacrylamide** is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	107-58-4	[1][2]
Molecular Formula	C ₇ H ₁₃ NO	[1][2]
Molecular Weight	127.18 g/mol	[1][2]
Appearance	White to off-white crystalline powder or chunks	[1][2]
Odor	Characteristic	[1]
Melting Point	126-130 °C	[1][2]
Boiling Point	~236 °C (rough estimate)	[2]
Density	~1.01-1.20 g/cm ³	[1][2]
Vapor Pressure	0.049 mmHg at 25 °C	[2]

Solubility

Solvent	Solubility	Reference(s)
Water	1 g/L at 30 °C; 4 g/100 mL	[1][2]
Organic Solvents	3.8 g/L at 20 °C (general); Soluble in ethanol, acetone, dimethylformamide	[2]

Safety and Handling

Hazard	Description	Reference(s)
Acute Oral Toxicity	Category 4: Harmful if swallowed	[3]
Eye Irritation	Category 2: Causes serious eye irritation	[4]
Handling Precautions	Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.	[3][4]
Storage	Keep container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage at 0-6 °C.	[2][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-tert-**Butylacrylamide** and its subsequent polymerization to form homopolymers, copolymers, and hydrogels.

Synthesis of N-tert-Butylacrylamide via Ritter Reaction

The Ritter reaction is a common and efficient method for the synthesis of N-tert-**Butylacrylamide** from acrylonitrile and a source of the tert-butyl carbocation, such as tert-butyl alcohol or isobutylene.[6][7]

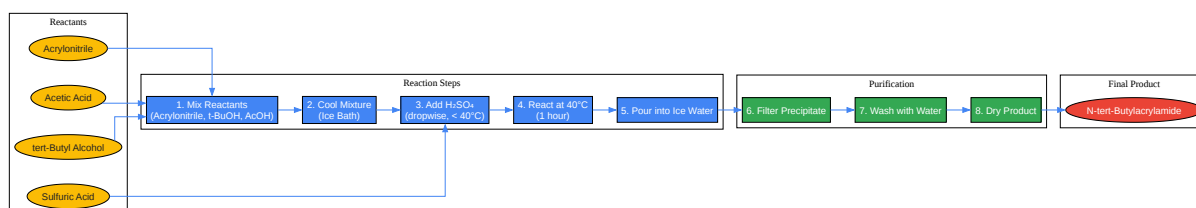
Materials:

- Acrylonitrile
- tert-Butyl alcohol
- Acetic acid (glacial)

- Sulfuric acid (concentrated, 97%)
- Ice water
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Büchner funnel and flask

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and 50 mL of glacial acetic acid.[\[1\]](#)
- Cool the flask in an ice bath to maintain a low temperature.
- Slowly add concentrated sulfuric acid (10.1 g, 97%) dropwise to the stirred solution, ensuring the temperature does not exceed 40 °C.[\[1\]](#)
- After the addition is complete, maintain the reaction mixture at 40 °C for 1 hour with continuous stirring.[\[1\]](#)
- Pour the reaction mixture into 200 g of ice water while stirring constantly. A white precipitate of N-tert-**Butylacrylamide** will form.[\[1\]](#)
- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any remaining acid and impurities.
- Dry the purified N-tert-**Butylacrylamide** to obtain the final product. The expected yield is approximately 82.4%.[\[1\]](#)



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Workflow for the synthesis of N-tert-Butylacrylamide.

Free Radical Polymerization of N-tert-Butylacrylamide

Poly(N-tert-Butylacrylamide) can be synthesized via free radical polymerization using a suitable initiator. This protocol describes a solution polymerization method.

Materials:

- N-tert-Butylacrylamide (NTBA) monomer
- 2,2'-Azobisisobutyronitrile (AIBN) as initiator
- Dimethylformamide (DMF) as solvent
- Methanol
- Reaction tube with a nitrogen inlet

- Thermostatically controlled water bath
- Vacuum oven

Procedure:

- Dissolve a specific amount of NTBA monomer and a catalytic amount of AIBN initiator (e.g., 5g of monomers and 50 mg of AIBN) in DMF in a reaction tube to create a homogenous solution.[8]
- Purge the solution with dry, oxygen-free nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
- Seal the reaction tube and place it in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 70 °C).[8]
- Allow the polymerization to proceed for a specific duration. The reaction time can be varied to control the molecular weight and conversion.
- To terminate the polymerization, remove the reaction tube from the water bath and cool it under tap water.
- Precipitate the polymer by pouring the reaction solution into a non-solvent, such as ice-cold water or methanol.[8]
- Wash the precipitated polymer with methanol to remove any unreacted monomer and initiator.[8]
- Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Preparation of N-tert-Butylacrylamide-based Hydrogels

Thermoresponsive hydrogels can be prepared by copolymerizing NTBA with a hydrophilic monomer and a crosslinker.

Materials:

- **N-tert-Butylacrylamide** (NTBA)

- Acrylamide (AAm) as a comonomer
- N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
- Ammonium persulfate (APS) as an initiator
- N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
- Methanol or water as a solvent
- Glass vials or molds

Procedure:

- Prepare a solution of NTBA, AAm, and BIS in methanol or water in a glass vial. The ratio of the monomers and the concentration of the crosslinker can be varied to tune the properties of the hydrogel.[9]
- Deoxygenate the solution by bubbling nitrogen gas through it for about 20 minutes.
- Add the initiator (APS) and the accelerator (TEMED) to the solution to initiate the polymerization.
- Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet or into vials to form cylindrical gels.
- Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in an oven at a slightly elevated temperature) for several hours until a solid hydrogel is formed.
- After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.
- The hydrogel can then be swollen to equilibrium in water or a buffer solution for further characterization and use.

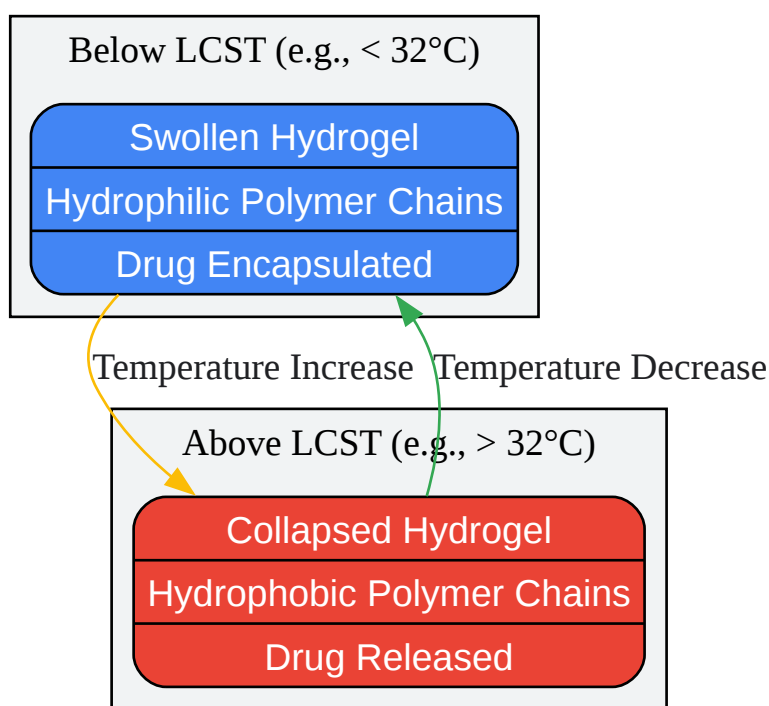
Applications in Drug Delivery and Biomedical Research

The unique properties of NTBA-based polymers, particularly their thermoresponsiveness, make them highly attractive for applications in drug delivery and tissue engineering.

Stimuli-Responsive Drug Delivery

Polymers and hydrogels containing NTBA often exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and exists in a swollen, extended state in aqueous solutions. Above the LCST, the polymer becomes hydrophobic and collapses into a compact globule, expelling water.[6][10] This transition can be harnessed for controlled drug delivery.

A drug can be loaded into the hydrogel matrix when it is in its swollen state (below the LCST). When the temperature is raised above the LCST, the hydrogel shrinks and releases the encapsulated drug.[11][12] The LCST of these polymers can be tuned by copolymerizing NTBA with more hydrophilic or hydrophobic monomers to match the desired application, such as physiological temperature for in vivo drug release.[2]



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Thermoresponsive behavior of NTBA-based hydrogels for drug delivery.

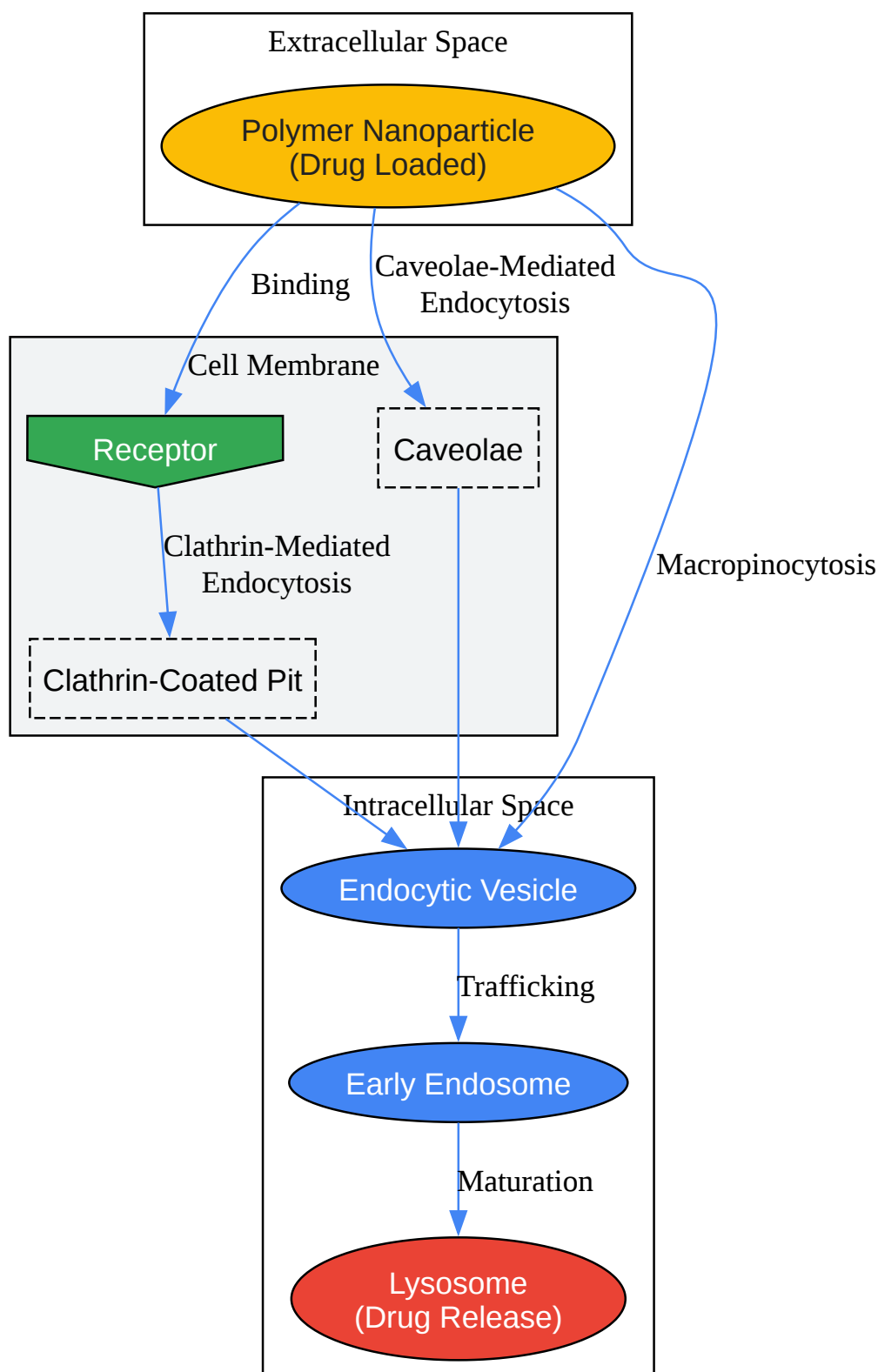
Cellular Uptake of Nanoparticulate Drug Delivery Systems

While specific signaling pathways for NTBA-based systems are not extensively detailed in the literature, the general mechanisms of nanoparticle uptake by cells are well-established and are applicable to drug delivery systems formulated with these polymers. The primary route of cellular entry for nanoparticles is through endocytosis.^{[13][14]}

The main endocytic pathways include:

- **Clathrin-mediated endocytosis:** This is a receptor-mediated process where the nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.
- **Caveolae-mediated endocytosis:** This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.
- **Macropinocytosis:** This is a non-specific process where large gulps of the extracellular fluid containing the nanoparticles are internalized.

The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry, as well as the cell type.^{[3][13]} Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway, where the acidic environment can trigger the release of the drug.



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General pathways of nanoparticle cellular uptake.

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, its biocompatibility and cytotoxicity are of paramount importance. Studies on copolymers of N-isopropylacrylamide (a closely related monomer) and N-tert-**butylacrylamide** have shown that these materials can be non-toxic and support cell adhesion and proliferation.^{[9][15]} However, it is crucial to note that residual monomers can be cytotoxic, highlighting the importance of thorough purification of the polymers after synthesis. The biocompatibility can also be influenced by the specific comonomers used and the overall architecture of the polymer.

Other Applications

Beyond drug delivery, N-tert-**Butylacrylamide** and its polymers have found utility in a range of other fields:

- Paper Industry: As a retention aid, NTBA can improve the flocculating tendency of pulp fibers.^[16]
- Water Treatment: Copolymers containing NTBA are used in water treatment processes.^[1]
- Personal Care: Its properties are utilized in the formulation of various personal care products.^[1]
- Thickeners: Copolymers of NTBA and acrylic acid are effective thickening agents, even under extreme pH conditions.^[1]

Conclusion

N-tert-**Butylacrylamide** is a versatile monomer with a unique combination of hydrophobicity and temperature sensitivity. These properties have been successfully exploited to create a variety of "smart" polymers with significant potential in drug delivery, tissue engineering, and other advanced applications. The ability to tune the Lower Critical Solution Temperature of its polymers allows for the design of materials that can respond to specific environmental cues, offering a pathway to more controlled and targeted therapeutic strategies. Further research into the specific biological interactions of NTBA-based systems will undoubtedly unlock even more sophisticated applications in the future.

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